Product packaging for (2S)-2-Methyl-1-hexanol(Cat. No.:)

(2S)-2-Methyl-1-hexanol

Cat. No.: B13422679
M. Wt: 116.20 g/mol
InChI Key: LCFKURIJYIJNRU-ZETCQYMHSA-N
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Description

Contextualization within Chiral Alcohols and Alkyl Alcohols in Advanced Organic Synthesis

Chiral alcohols are fundamental components in the toolbox of synthetic organic chemists. Their hydroxyl group provides a reactive handle for a wide array of transformations, while the chiral center allows for the introduction of stereochemistry, a critical aspect in the synthesis of complex molecules such as pharmaceuticals and natural products. (2S)-2-Methyl-1-hexanol, as a primary alcohol, can undergo various reactions typical of its class, including oxidation to aldehydes and carboxylic acids, and conversion to alkyl halides. masterorganicchemistry.com The presence of the methyl group at the C-2 position introduces a stereocenter, classifying it as a chiral primary alcohol.

In the broader context of advanced organic synthesis, alkyl alcohols are ubiquitous intermediates. gbcramgarh.in They participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The study of alcohols like this compound contributes to the fundamental understanding of reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. openstax.org The stereochemical outcome of these reactions when applied to chiral alcohols is a key area of research, providing insights into the transition states and the influence of steric and electronic factors.

Significance of Enantiomeric Purity in Stereoselective Transformations and Methodological Research

The enantiomeric purity of a chiral starting material is paramount in stereoselective synthesis. When a reaction is designed to create a new stereocenter, the stereochemical integrity of the existing chiral centers in the substrate, such as the one in this compound, can significantly influence the stereochemical outcome of the newly formed center. This phenomenon, known as diastereoselectivity, is a cornerstone of modern asymmetric synthesis. wordpress.com

In methodological research, optically pure compounds like this compound are indispensable for evaluating the effectiveness of new stereoselective reagents and catalysts. beilstein-journals.org For instance, a newly developed asymmetric oxidation catalyst could be tested on this compound to determine its ability to selectively oxidize the alcohol without affecting the chiral center or causing racemization. The enantiomeric excess (e.e.) of the product is a direct measure of the catalyst's stereoselectivity. The importance of using enantiomerically pure substrates is highlighted by the fact that even small impurities of the other enantiomer can sometimes lead to significantly different reaction rates or even different reaction pathways. nih.gov

Historical Context of its Study in Academic Chemical Research

While specific historical milestones for the study of this compound are not extensively documented in readily available literature, its investigation is intrinsically linked to the broader history of chiral alcohol chemistry and stereoselective synthesis. The development of methods for the asymmetric synthesis of chiral alcohols, such as the Sharpless asymmetric epoxidation and dihydroxylation, and the Noyori asymmetric hydrogenation of ketones, provided access to a wide range of enantiomerically enriched alcohols.

The study of the reactions of chiral alcohols, including their conversion to other functional groups, has been a continuous area of research. For example, the conversion of alcohols to alkyl halides using reagents like thionyl chloride has been shown to proceed with either retention or inversion of configuration depending on the reaction conditions, a topic of significant mechanistic interest. masterorganicchemistry.com Research on chiral alcohols like this compound would have contributed to the understanding of these mechanistic dichotomies. Furthermore, the use of chiral alcohols as resolving agents and as starting materials for the synthesis of chiral auxiliaries and ligands has a long history in organic chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H16O nih.govnist.gov
Molecular Weight 116.20 g/mol nist.govchemeo.com
Appearance Colorless liquid chembk.com
Boiling Point 156°C chembk.com
Melting Point -43°C chembk.com
Density ~0.818 g/cm³ chembk.com
CAS Number 66050-99-5 nist.gov

Spectroscopic Data of 2-Methyl-1-hexanol

Spectroscopy TypeKey Features
¹H NMR Signals corresponding to the different types of protons, including the CH3 group, the CH2 groups of the butyl chain, the methine proton at the chiral center, and the CH2OH protons.
¹³C NMR Signals for each of the seven carbon atoms, with distinct chemical shifts for the primary alcohol carbon, the chiral methine carbon, and the carbons of the alkyl chain.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group, and C-H stretching absorptions around 2850-3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z 116, along with characteristic fragmentation patterns for a primary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B13422679 (2S)-2-Methyl-1-hexanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(2S)-2-methylhexan-1-ol

InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

LCFKURIJYIJNRU-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@H](C)CO

Canonical SMILES

CCCCC(C)CO

Origin of Product

United States

Stereochemical Investigations and Absolute Configuration Studies of 2s 2 Methyl 1 Hexanol

Determination of Absolute Configuration

The precise three-dimensional arrangement of atoms, or absolute configuration, is fundamental to the stereochemical identity of (2S)-2-Methyl-1-hexanol. This structural definition is crucial for interpreting its chemical and biological activities.

Experimental Methodologies for Stereochemical Assignment

The absolute configuration of chiral primary alcohols such as this compound is typically established through experimental methods. A prevalent and reliable technique is chemical correlation, where the alcohol is converted into a diastereomeric derivative by reacting it with an enantiomerically pure agent, for instance, an amino acid like L-valine. science.gov The resulting diastereomeric esters possess distinct physical properties, allowing for analysis that reveals the configuration of the original alcohol. science.gov

X-ray crystallography offers a definitive method for determining the three-dimensional structure and thus the absolute configuration. libretexts.org However, this technique necessitates the formation of a suitable single crystal, which for a liquid compound like 2-methyl-1-hexanol, requires derivatization into a solid, crystalline form.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Elucidation

Chiroptical spectroscopy techniques are instrumental in determining absolute configuration by measuring the differential interaction of chiral molecules with polarized light. cas.cz Electronic Circular Dichroism (ECD) quantifies the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with wavelength. cas.cz

The stereochemistry of the environment around a chromophore dictates the sign and magnitude of the Cotton effect in ECD or ORD spectra. Although specific spectra for this compound are not widely documented, studies on homologous chiral alcohols have demonstrated the utility of these techniques in establishing configurational relationships. acs.org A systematic analysis of the chiroptical properties of a series of 2-methyl-1-alkanols would enable the formulation of empirical rules that correlate the sign of the Cotton effect to the (S) or (R) configuration. Furthermore, theoretical approaches like time-dependent density functional theory (TD-DFT) can be used to predict the ECD spectrum for a given absolute configuration, which can then be compared with experimental findings. researchgate.net

Enantiomeric Excess Determination

The enantiomeric excess (ee) is a critical parameter that quantifies the purity of a chiral substance. Accurate determination of the enantiomeric excess of this compound is vital in fields such as asymmetric synthesis and natural product analysis.

Advanced Chromatographic Techniques (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography)

Chiral chromatography is a highly effective method for the separation and quantification of enantiomers. In chiral gas chromatography (GC), enantiomeric separation is achieved using a chiral stationary phase (CSP). For 2-methyl-1-hexanol, derivatization is often performed to increase volatility and enhance separation. Notably, the trifluoroacetylated derivative of 2-methyl-1-hexanol has been successfully resolved using a trifluoroacetylated γ-cyclodextrin stationary phase. science.govscielo.br Additionally, the separation of 2-hexanol (B165339) acetate (B1210297) derivatives has been effectively demonstrated on a CP Chirasil-DEX CB column, which is a modified β-cyclodextrin bonded to a dimethylpolysiloxane matrix. nih.gov These results indicate that similar strategies would be applicable for the enantiomeric analysis of this compound.

Table 1: Chiral GC Methods for the Separation of 2-Methyl-1-hexanol and Related Compounds

Technique Derivative Chiral Stationary Phase Reported Separation Factor (α) Reference
Chiral GC Trifluoroacetylated Trifluoroacetylated γ-cyclodextrin Not specified science.govscielo.br
Chiral GC Acetate CP Chirasil-DEX CB 1.95 (for 2-hexanol) nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantioseparation. While direct analysis of underivatized 2-methyl-1-hexanol on a CSP can be challenging, derivatization into diastereomers is a common and effective strategy. mdpi.com This involves reacting the alcohol with a chiral derivatizing agent to form diastereomeric esters, which can then be separated on a standard achiral HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral auxiliaries, becomes a potent tool for determining enantiomeric excess. The use of chiral derivatizing agents, such as L-valine, allows for the conversion of a racemic alcohol into a mixture of diastereomers. science.gov In the ¹H-NMR spectrum, the protons of these diastereomers are chemically non-equivalent and exhibit distinct chemical shifts, enabling the determination of the enantiomeric ratio through integration. The efficacy of L-valine for this purpose has been demonstrated with homologous alcohols like 2-methyl-1-butanol (B89646) and 2-methyl-1-pentanol. scielo.br

An alternative NMR method involves the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). science.govnih.gov These enantiomerically pure compounds form transient, non-covalent diastereomeric complexes with the analyte's enantiomers. The differing geometries of these complexes result in the separation of NMR signals for the two enantiomers. Lanthanide-based chiral shift reagents, for example, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃), have been effectively used for determining the enantiomeric purity of analogous chiral alcohols.

Table 2: NMR-Based Methods for Enantiomeric Excess Determination of this compound

NMR Method Chiral Auxiliary Principle Expected Outcome for this compound Relevant Studies
Chiral Derivatizing Agent L-valine Formation of diastereomeric esters Distinct sets of signals in the ¹H-NMR spectrum for the (S,S) and (S,R) diastereomers. science.govscielo.br
Chiral Shift Reagent Eu(hfc)₃ Formation of transient diastereomeric complexes Splitting of proton signals into two distinct sets, corresponding to each enantiomer. science.gov

Chiral Recognition and Intermolecular Interactions

The phenomenon of chiral recognition, where a chiral molecule selectively interacts with one enantiomer of another, underpins all chiral separation methods. This selectivity is driven by the nature and strength of intermolecular forces. For this compound, the key interactions are hydrogen bonding and van der Waals forces. rsc.orgdiva-portal.org

The hydroxyl group of this compound can function as both a hydrogen bond donor and acceptor, facilitating strong interactions with chiral selectors that have complementary hydrogen bonding capabilities. The molecule's alkyl chain contributes to van der Waals interactions, and the specific geometry and steric factors around the chiral center are critical for the differential fit between the enantiomers and a chiral host or stationary phase.

The thermodynamics of these interactions, particularly the enthalpy (ΔH) and entropy (ΔS) of binding, govern the extent of chiral discrimination. rsc.orgnankai.edu.cnacs.org For instance, in chiral chromatography, the difference in the Gibbs free energy of association (ΔΔG) between the two enantiomers and the CSP determines the separation efficiency. Research on the interaction of chiral alcohols with cyclodextrins has revealed that the inclusion of the alcohol within the hydrophobic cavity of the cyclodextrin, along with hydrogen bonding at the rim, is responsible for chiral recognition. nankai.edu.cn The "odd-even" effect observed in certain enzymatic reactions involving chiral alcohols in the presence of ionic liquids further illustrates the nuanced interplay of intermolecular forces in chiral recognition. rsc.org

Studies with Chiral Stationary Phases in Analytical Separations

The separation of enantiomers, a process known as chiral resolution, is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. beilstein-journals.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are powerful techniques for achieving such separations. mdpi.comresearchgate.net These CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different stabilities, leading to different retention times and thus, separation.

Cyclodextrin-based CSPs have proven to be particularly versatile for the separation of a wide range of chiral compounds, including alcohols. nih.govresearchgate.net These cyclic oligosaccharides have a chiral cavity and can be derivatized to enhance their enantioselective capabilities. tum.deresearchgate.net

A notable study reported the successful gas-liquid partition chromatography (glpc) resolution of the enantiomers of several chiral primary alcohols, including 2-methyl-1-hexanol, after derivatization. scielo.br Specifically, the trifluoroacetylated derivative of 2-methyl-1-hexanol was effectively separated using a trifluoroacetylated γ-cyclodextrin as the stationary phase. scielo.br Derivatization is a common strategy to improve the volatility and the interaction with the CSP, thereby enhancing separation.

Further research into the analysis of chiral alcohols by chiral-phase GC has demonstrated the effectiveness of acetylation to improve the separation of enantiomers. In one study, various chiral alcohols were derivatized to their corresponding acetates and analyzed on a CP Chirasil-DEX CB column, which consists of modified β-cyclodextrins bonded to a dimethylpolysiloxane. nih.gov While this particular study focused on a range of alcohols, the data for 2-hexanol, a close structural analog of 2-methyl-1-hexanol, provides valuable insight. The separation factor (α), a measure of the selectivity of the separation, was significantly improved upon acetylation. nih.gov

CompoundSeparation Factor (α) - Free AlcoholSeparation Factor (α) - Acetate Derivative
2-Hexanol1.051.95
Data from a study on the acylation of chiral alcohols for chiral GC analysis on a CP Chirasil-DEX CB column. nih.gov

This data illustrates that chemical modification of the analyte can significantly enhance the chiral recognition by the stationary phase, a principle that is directly applicable to the analysis of this compound. The increased separation factor for the acetate derivative of 2-hexanol suggests that a similar derivatization of 2-methyl-1-hexanol would likely lead to a more efficient and reliable enantioseparation on a suitable cyclodextrin-based CSP.

Host-Guest Interactions in Chiral Environments

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemical analysis. One powerful method that leverages host-guest chemistry is nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (CSAs). researchgate.net In this technique, the chiral analyte (the guest) forms transient, non-covalent diastereomeric complexes with the chiral solvating agent (the host). This interaction perturbs the magnetic environment of the analyte's nuclei, leading to differential chemical shifts for the two enantiomers in the NMR spectrum. tum.deresearchgate.net

For primary chiral alcohols like this compound, this method is expected to be applicable for determining the enantiomeric composition and inferring the absolute configuration. scielo.br The formation of diastereomeric esters with an optically pure reagent, such as L-valine, followed by ¹H-NMR analysis, has been successfully used for the stereochemical analysis of related chiral primary alcohols like 2-methyl-1-butanol and 2-methyl-1-pentanol. scielo.br The observed differences in the chemical shifts of the protons in the resulting epimeric esters allow for the assignment of configuration and the calculation of enantiomeric purity. scielo.br

The fundamental principle underlying these analytical methods is the host-guest interaction, which is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. rsc.org Cyclodextrins are well-known host molecules that can encapsulate guest molecules within their hydrophobic cavity. nih.gov The thermodynamics and kinetics of these complexation events can be studied to understand the nature of the chiral recognition. science.govnih.gov

Studies on the complexation of various alcohols with cyclodextrins have provided insights into the factors governing these interactions. For instance, the complexation of 1-hexanol (B41254) with α-cyclodextrin has been investigated using ¹³C NMR spectroscopy, revealing the formation of both 1:1 and 2:1 (host:guest) complexes. researchgate.net The stability of these complexes is influenced by the size and shape complementarity between the host and the guest.

The chiral recognition process in host-guest complexes can be highly specific. The interaction between a chiral host and a chiral guest can lead to significant differences in binding affinity between the two enantiomers of the guest. researchgate.net This enantioselective binding is the basis for chiral separations on CSPs and for the determination of absolute configuration using CSAs. The study of these interactions provides a deeper understanding of the molecular forces that govern chirality.

Advanced Synthetic Methodologies for Enantiopure 2s 2 Methyl 1 Hexanol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by creating a chiral center from a prochiral substrate. egyankosh.ac.in These methods leverage chiral catalysts, biological systems, or temporary chiral auxiliaries to control the stereochemical outcome of a reaction.

The use of chiral transition metal catalysts is a powerful strategy for enantioselective transformations. mdpi.com One notable method applicable to the synthesis of chiral 2-methyl-1-alkanols is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction.

Developed by Ei-ichi Negishi, the ZACA reaction facilitates the stereoselective synthesis of chiral alcohols from alkenes. vulcanchem.com For the synthesis of 2-methyl-1-hexanol, the process begins with a terminal alkene, 1-hexene (B165129). The reaction's stereochemistry is controlled by the chirality of the zirconium catalyst. While the use of a (+)-bis(neomenthylindenyl)zirconium dichloride catalyst, (+)-Zr(NMI)₂Cl₂, produces the (R)-enantiomer, employing its enantiomeric counterpart, (-)-Zr(NMI)₂Cl₂, directs the synthesis toward the (S)-form. vulcanchem.comnih.gov The process involves the addition of a methyl group from methylaluminoxane (B55162) (MAO) across the double bond, followed by oxidation of the resulting organoaluminum intermediate to yield the primary alcohol with high enantiomeric excess. vulcanchem.com

Table 1: Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) for (2S)-2-Methyl-1-hexanol

StepReagent/CatalystSubstrateIntermediate/ProductStereochemical Control
1. Carboalumination(-)-Zr(NMI)₂Cl₂, Methylaluminoxane (MAO)1-HexeneChiral organoaluminum speciesThe chiral zirconium catalyst directs the methyl group addition.
2. OxidationO₂Organoaluminum intermediateThis compoundThe stereocenter established in step 1 is retained.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.govmdpi.com

The most direct biocatalytic route to this compound is the enantioselective reduction of the corresponding prochiral aldehyde, 2-methylhexanal (B3058890). This transformation is typically accomplished using alcohol dehydrogenases (ADHs), a class of oxidoreductases that catalyze the reduction of ketones and aldehydes. researchgate.net

The stereoselectivity of the reduction is dependent on the specific enzyme used. For instance, research on similar substrates like 2-methylbutanal has shown that primary alcohol dehydrogenases from thermophilic organisms such as Thermoanaerobacter ethanolicus can produce the (S)-alcohol with significant enantiomeric excess. researchgate.net The reaction requires a hydride source, which is provided by a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.gov In preparative applications, an efficient cofactor regeneration system is essential for economic viability. nih.gov

Table 2: Enzymatic Reduction of 2-Methylhexanal

Enzyme TypeSource Organism (Example)SubstrateProductKey Feature
Alcohol Dehydrogenase (ADH)Thermoanaerobacter ethanolicus2-MethylhexanalThis compoundHigh enantioselectivity for the (S)-enantiomer.
Alcohol Dehydrogenase (ADH)Horse Liver (HLADH)2-Arylpropanals (analogous)(2S)-2-ArylpropanolsDemonstrates (S)-selectivity in DKR processes. rsc.org

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. d-nb.info Whole-cell systems contain the necessary enzymes and have intrinsic mechanisms for cofactor regeneration, fueled by a simple carbon source like glucose. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of carbonyl compounds. mdpi.comscribd.com It has been successfully employed for the enantioselective synthesis of (S)-2-methyl-1-alkanols from precursor aldehydes. scribd.com

More advanced approaches involve metabolic engineering of host organisms like Escherichia coli. acs.org By introducing and optimizing heterologous pathways, E. coli can be engineered to produce specific alcohols. For example, pathways have been constructed to extend the 1-butanol (B46404) synthesis pathway to produce 1-hexanol (B41254). acs.org Further engineering, potentially incorporating enzymes selective for branched-chain precursors, could create a tailored microbial factory for this compound. A recent strategy involves repurposing polyketide synthase (PKS) modules, which naturally produce methyl-branched scaffolds, to create valuable 2-methyl lipids in a one-pot biosynthetic cascade within E. coli. acs.org

Table 3: Comparison of Whole-Cell Biotransformation Systems

BiocatalystTypePrecursor (Example)Key Advantages
Saccharomyces cerevisiae (Baker's Yeast)Wild-Type2-Methyl-propenalsReadily available, no cofactor addition needed. scribd.com
Engineered Escherichia coliEngineered PathwayGlucose -> Hexanoyl-CoA -> 2-MethylhexanalHigh degree of control, pathway can be optimized. acs.org
Engineered E. coli with PKS moduleEngineered ModuleFatty acidsProduces specific 2-methyl branched structures. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

A well-established method employs pseudoephedrine as a chiral auxiliary. wikipedia.orgcaltech.edu Both enantiomers of pseudoephedrine are readily available. For the synthesis of this compound, the process would start with a derivative of hexanoic acid.

The synthetic sequence involves three key steps:

Amide Formation: (1R,2R)-Pseudoephedrine is acylated with a hexanoyl derivative to form a chiral tertiary amide.

Diastereoselective Alkylation: The α-proton of the amide is removed by a strong base (like lithium diisopropylamide, LDA) to form a chiral enolate. This enolate reacts with a methylating agent (e.g., methyl iodide). The bulky phenyl and hydroxyl groups of the pseudoephedrine auxiliary block one face of the enolate, forcing the methyl group to add from the opposite face, resulting in a highly diastereoselective alkylation.

Auxiliary Cleavage: The resulting α-methylated amide is then reduced, for example with lithium amidotrihydroborate (LAB), which cleaves the auxiliary and reduces the carbonyl group to a primary alcohol, yielding enantiomerically enriched this compound. caltech.edu

Table 4: Synthesis via Pseudoephedrine Chiral Auxiliary

StepDescriptionReagentsProduct of Step
1Amide Formation(1R,2R)-Pseudoephedrine, Hexanoyl chloridePseudoephedrine hexanamide
2α-MethylationLDA, Methyl iodideα-Methylated pseudoephedrine amide
3Reductive CleavageLithium amidotrihydroborate (LAB)This compound

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. nih.gov A powerful chemoenzymatic strategy for producing enantiopure alcohols is the dynamic kinetic resolution (DKR) of a racemic aldehyde.

A standard kinetic resolution of racemic 2-methylhexanal using an (S)-selective alcohol dehydrogenase would yield a maximum of 50% of this compound. In a DKR, the enzymatic reduction is coupled with an in situ racemization of the unreacted aldehyde enantiomer. rsc.org This is typically achieved by adding a chemical catalyst (e.g., a base) that facilitates the rapid equilibration of the (R)- and (S)-aldehydes via their common enol or enolate form. As the enzyme selectively consumes the (S)-aldehyde, the (R)-aldehyde is continuously converted back to the (S)-form to maintain the equilibrium. This allows for the theoretical conversion of 100% of the starting racemic aldehyde into a single enantiomer of the alcohol product. rsc.org

Table 5: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of 2-Methylhexanal

ComponentRoleExample
Enzymatic CatalystEnantioselective reduction of (S)-2-methylhexanal(S)-selective Alcohol Dehydrogenase (e.g., HLADH)
Chemical CatalystRacemization of unreacted (R)-2-methylhexanalBase catalyst (e.g., controlled pH)
Cofactor SystemHydride source for reductionNADPH/NADH with a regeneration system (e.g., GDH/glucose)
Overall ProcessConversion of rac-2-methylhexanal to this compoundPotentially >99% yield and >99% ee

Biocatalytic Transformations for Stereoselective Production.

Stereodivergent Synthesis Research and Development

Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a molecule with multiple stereocenters. This is achieved by modifying the reaction conditions or the catalysts used. While specific research targeting a stereodivergent route to multiple isomers of 2-methyl-1-hexanol is not extensively documented in the provided results, the principles of stereodivergent synthesis are well-established and have been applied to similar chiral alcohols.

One prominent strategy that can be adapted for this purpose is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of alkenes. The chirality of the zirconium catalyst dictates the stereochemical outcome of the reaction. For instance, the use of a specific chiral zirconium catalyst, (+)-Zr(NMI)2Cl2, on 1-hexene leads to the formation of (R)-2-methyl-1-hexanol. Conversely, employing the enantiomeric catalyst would be expected to yield the (S)-enantiomer, this compound. This reagent-controlled approach is a hallmark of stereodivergent synthesis.

Another potential avenue for stereodivergent synthesis is through biocatalysis. Enzymes, such as alcohol dehydrogenases, can exhibit high stereoselectivity. By screening different enzymes or genetically engineering them, it is possible to identify biocatalysts that favor the formation of either the (S) or (R) enantiomer from a prochiral ketone or through the kinetic resolution of a racemic mixture.

A notable example of a stereodivergent approach in a related system involved the synthesis of the C1–C9 chiral fragment of spongidepsin. This was achieved through a fully reagent-controlled asymmetric construction using the ZACA reaction, demonstrating the power of this method in selectively creating desired stereoisomers. nih.gov

Method Development for Scalable Enantioselective Synthesis in Laboratory and Pilot Scales

The transition from a laboratory-scale synthesis to a scalable process suitable for pilot plants and industrial production presents significant challenges. An efficient and scalable synthesis of a Calcitonin Gene-Related Peptide (CGRP) antagonist highlights key considerations for such a process. nih.gov The synthesis featured a chemo- and enantioselective reduction and a palladium-catalyzed alpha-arylation to establish the crucial carbon-carbon bond and control stereochemistry. nih.gov

For this compound, several methods show promise for scalability:

Asymmetric Hydrogenation: This is a powerful and widely used technique for producing enantiomerically pure compounds on a large scale. ajchem-b.comnih.gov The asymmetric hydrogenation of 2-methyl-1-hexenal using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, could provide a direct and efficient route to this compound. The use of molecular hydrogen makes this an atom-economical and environmentally friendly option. nih.govmdpi.com The development of catalysts with high turnover numbers and enantioselectivities is crucial for industrial viability.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers several advantages for scalable synthesis, including mild reaction conditions and high enantioselectivity. researchgate.netmdpi.com For example, the enantioselective reduction of 2-methylhexanal using baker's yeast has been reported for the synthesis of (S)-2-methyl-1-alkanols. scribd.com Scaling up such a process would involve optimizing fermentation conditions, substrate loading, and product extraction. The use of immobilized enzymes can further enhance the scalability and reusability of the biocatalyst.

Zirconium-Catalyzed Asymmetric Carboalumination (ZACA): The ZACA reaction of 1-hexene has been demonstrated as an effective method. vulcanchem.com While potentially requiring specialized reagents, the high control over stereochemistry makes it an attractive option for producing high-purity this compound. Scaling this process would necessitate careful handling of organometallic reagents and optimization of catalyst loading and reaction parameters.

A practical route for a related compound involved a five-step sequence that was amenable to large-scale production, emphasizing the use of inexpensive starting materials and readily achievable reaction conditions. acs.org

Optimization of Reaction Conditions and Yields in Academic Contexts

Academic research plays a vital role in discovering and optimizing synthetic methods before they are considered for industrial application. For the synthesis of this compound, academic studies have focused on various aspects to improve yield and enantioselectivity.

One area of focus is the development of novel catalysts. For instance, organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.govscienceopen.comscienceopen.com Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions with high efficiency. researchgate.net Research in this area would involve screening different organocatalysts for the reduction of 2-methylhexanal or related precursors.

The optimization of reaction parameters is another critical aspect. A study on a PTSA-catalyzed reaction of ketones with alcohols demonstrated the importance of systematically varying parameters such as temperature, catalyst loading, and reagent equivalents to achieve optimal yields. soton.ac.uk In this particular study, it was found that using 0.7 equivalents of selenium dioxide and 1.0 equivalent of PTSA at 60 °C for 8 hours gave the best result. soton.ac.uk

In the context of asymmetric hydrogenation, the choice of solvent and the nature of the chiral ligand have been shown to significantly impact the enantioselectivity of the reaction. mdpi.com Academic investigations would explore a matrix of conditions to identify the optimal combination for the synthesis of this compound.

Biocatalytic approaches also undergo extensive optimization in academic labs. This includes screening different microbial strains or enzymes, optimizing pH, temperature, and substrate concentration, and exploring the use of co-solvents to enhance solubility and reaction rates. acs.org For example, the reduction of various ketones using A. pasteurianus showed that both yield and enantiomeric excess increased for substrates with longer carbon chains. mdpi.com

Table of Research Findings on Enantioselective Synthesis

MethodCatalyst/ReagentSubstrateProductKey FindingsCitation
Asymmetric HydrogenationRu(II) complex with chiral diamine ligandAromatic ketonesChiral alcoholsHighly stereoselective reduction. ajchem-b.com
BiocatalysisBaker's yeast2-Methyl-substituted propenals(S)-2-Methyl-1-alkanolsEnantioselective reduction with satisfactory enantiomeric excess. scribd.com
ZACA Reaction(+)-Zr(NMI)2Cl21-Hexene(R)-2-Methyl-1-hexanolEnantiomeric excess of 77–82%. vulcanchem.com
PTSA-Catalyzed ReactionSeO2 and PTSAAryl methyl ketones and alcoholsα-KetoacetalsOptimized conditions found to be 0.7 equiv. of SeO2 and 1.0 equiv. of PTSA at 60 °C for 8h, yielding 85%. soton.ac.uk
OrganocatalysisProlinen-ButyraldehydeIntermediate for (S,S)-ethambutolKey step in an efficient enantioselective synthesis. researchgate.net

Reaction Mechanisms and Pathways Involving 2s 2 Methyl 1 Hexanol in Organic Transformations

Elucidation of Reaction Mechanisms

The reactions of (2S)-2-Methyl-1-hexanol, like other primary alcohols, primarily involve the hydroxyl group as the site of transformation. The presence of a stereocenter, however, introduces considerations of stereoselectivity and potential for chirality transfer.

Nucleophilic substitution reactions of this compound require the conversion of the hydroxyl group into a better leaving group. For primary alcohols, the SN2 mechanism is generally favored over the SN1 mechanism due to the instability of the corresponding primary carbocation. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

The reaction of this compound with a hydrogen halide (HX), for instance, would proceed via an SN2 pathway. The first step involves the protonation of the hydroxyl group to form a good leaving group, water. Subsequently, the halide ion acts as a nucleophile, attacking the carbon atom bearing the leaving group in a concerted step, leading to an inversion of configuration at the stereocenter if it were directly involved. However, since the reaction occurs at the primary carbon (C1), which is not the stereocenter (C2), the stereochemical integrity of the (2S) configuration is expected to be retained.

Table 1: Plausible SN2 Reaction of this compound

Reactant Reagent Product Mechanism Stereochemical Outcome

An SN1-type reaction is highly disfavored for primary alcohols like this compound because it would involve the formation of a highly unstable primary carbocation. libretexts.orgmasterorganicchemistry.com

The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The chiral center at C2 is not directly involved in the reaction but can influence the reaction rate and selectivity.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would oxidize this compound to (2S)-2-methylhexanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would lead to the formation of (2S)-2-methylhexanoic acid. In both cases, the stereochemistry at the C2 position is preserved as the reaction occurs at the C1 carbon.

Reduction of the hydroxyl group is not a typical transformation for alcohols. However, the aldehyde and carboxylic acid derivatives of this compound can be reduced back to the parent alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), with retention of the (2S) configuration.

Esterification: The reaction of this compound with a carboxylic acid, typically in the presence of an acid catalyst (Fischer esterification), yields an ester. This reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile attacking the protonated carbonyl carbon of the carboxylic acid. Since the C-O bond of the alcohol is not broken during this reaction, the stereochemistry at the C2 position of the alcohol is retained in the resulting ester. For example, the reaction with acetic acid would yield (2S)-2-methylhexyl acetate (B1210297). The use of chiral non-racemic alcohols in esterification can lead to diastereomeric products if the carboxylic acid is also chiral. stackexchange.comresearchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The stereochemical outcome at the C2 center of the alcohol is preserved in the ether product. For instance, reacting the sodium salt of this compound with methyl iodide would produce (2S)-1-methoxy-2-methylhexane. Studies on gold(I)-catalyzed direct allylic etherifications of unactivated alcohols have demonstrated the potential for chirality transfer in such reactions. hw.ac.uknih.gov

Stereoselectivity and Diastereoselectivity in Reactions of this compound

When this compound reacts with a chiral reagent, the formation of diastereomeric products is possible. The inherent chirality of the alcohol can influence the approach of the reagent, leading to a preference for the formation of one diastereomer over the other. This is known as diastereoselectivity.

For example, in the esterification of this compound with a racemic mixture of a chiral carboxylic acid, two diastereomeric esters will be formed in unequal amounts. The chiral environment of the alcohol will favor the transition state leading to one diastereomer over the other. This principle is utilized in kinetic resolution processes where an enzyme or a chiral catalyst selectively reacts with one enantiomer of a racemic substrate. mdpi.comresearchgate.net

Table 2: Hypothetical Diastereoselective Esterification

Chiral Alcohol Racemic Acid Diastereomeric Products Expected Ratio

The degree of diastereoselectivity is dependent on the steric and electronic interactions in the transition state.

Kinetic Studies and Reaction Rate Determination for Derivatization

Kinetic studies of the derivatization of chiral alcohols, such as acylation, can provide insights into reaction mechanisms and be used to determine the absolute configuration of the alcohol. nih.govescholarship.org The rate of reaction can be influenced by the steric hindrance around the hydroxyl group and the electronic nature of the substituents.

Rate = k[this compound][Carboxylic Acid]

Kinetic resolution studies often rely on the differential rates of reaction of enantiomers with a chiral reagent. While this compound is a single enantiomer, studying its reaction rate with different enantiomers of a chiral derivatizing agent can provide valuable kinetic data. Thermodynamic and kinetic studies on chiral separations of related compounds on derivatized stationary phases also offer insights into the interactions governing these processes. researchgate.net

Computational and Experimental Mechanistic Corroboration Studies

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. rsc.org For instance, in a nucleophilic substitution reaction, the energy barrier for the SN2 pathway can be calculated and compared to the hypothetical SN1 pathway to confirm the favored mechanism. Computational models can also predict the diastereoselectivity of reactions by comparing the energies of the diastereomeric transition states. Studies on similar systems, such as the gold(I)-catalyzed allylic etherification, have utilized computational methods to understand the mechanism of chirality transfer. nih.gov

Experimental Studies: Experimental techniques like kinetic isotope effect (KIE) studies can be used to probe the rate-determining step of a reaction. For the oxidation of this compound, replacing the hydrogen on the C1 carbon with deuterium (B1214612) would be expected to result in a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step. Spectroscopic methods, such as in-situ NMR, can be used to monitor the progress of a reaction and identify any intermediates, providing further evidence for a proposed mechanism.

Advanced Spectroscopic and Analytical Characterization Techniques for 2s 2 Methyl 1 Hexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2S)-2-Methyl-1-hexanol. Through a suite of experiments, it is possible to assign every proton and carbon atom and to probe the spatial arrangement of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of neighboring protons along the carbon backbone. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) correlates directly attached proton-carbon pairs, definitively linking the signals from the ¹H and ¹³C spectra. columbia.edu

Based on established chemical shift principles for aliphatic alcohols, a representative detailed structural assignment for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No.StructureAtom Type¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1-CH₂OHCH₂~3.50 (diastereotopic)dd~10.7, 5.5~68.5H2C2, C7
2-CH-CH~1.60m-~39.8H1, H3, H7C1, C3, C4, C7
3-CH₂-CH₂~1.25-1.35m-~30.0H2, H4C2, C4, C5
4-CH₂-CH₂~1.25-1.35m-~28.5H3, H5C2, C3, C5, C6
5-CH₂-CH₂~1.25-1.35m-~23.0H4, H6C3, C4, C6
6-CH₃CH₃~0.90t~7.0~14.1H5C4, C5
7-CH₃CH₃~0.91d~6.8~16.5H2C1, C2, C3

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, m=multiplet.

While 2D correlation experiments define the covalent structure, techniques like the Nuclear Overhauser Effect (NOE) provide information about through-space proximity of atoms, which is fundamental for conformational analysis. nih.gov A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would reveal correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.

This information is critical for determining the preferred rotational conformations (rotamers) around the molecule's single bonds. For instance, NOE correlations between the methyl protons (H7) and protons along the butyl chain (H3, H4) would help define the preferred orientation of the alkyl chain relative to the chiral center. Similarly, correlations between the hydroxymethyl protons (H1) and the methine proton (H2) or methyl protons (H7) would elucidate the conformational preferences around the C1-C2 bond. researchgate.net Such studies are vital for understanding how the molecule occupies three-dimensional space, which influences its physical properties and biological interactions.

Mass Spectrometry (MS) for Fragmentational Analysis

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. youtube.comnih.gov For this compound, with the molecular formula C₇H₁₆O, the exact mass of the neutral molecule can be calculated. In the mass spectrometer, the molecule is typically ionized to form a molecular ion [M]⁺˙ or common adducts such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺.

Table 2: Calculated Exact Masses of this compound and Common Adducts

SpeciesFormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₇H₁₆O116.12012
Protonated Molecule [M+H]⁺C₇H₁₇O⁺117.12793
Sodiated Molecule [M+Na]⁺C₇H₁₆ONa⁺139.10986
Potassiated Molecule [M+K]⁺C₇H₁₆OK⁺155.08380

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed information about the structure of the precursor ion and its fragmentation pathways. For primary alcohols like this compound, common fragmentation pathways include α-cleavage and dehydration. whitman.edu

The electron ionization (EI) mass spectrum of 2-methyl-1-hexanol shows several key fragments. massbank.eu

α-Cleavage: The bond between C1 and C2 is weak and can cleave, but the most significant α-cleavage for primary alcohols is the loss of the largest alkyl substituent from the α-carbon (C2 in this case). However, for 2-methyl-1-hexanol, the most prominent fragmentation is the loss of a butyl radical (C₄H₉•) from the molecular ion, resulting from cleavage of the C2-C3 bond. This yields a stable, resonance-stabilized fragment at m/z 57.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment ion [M-18]⁺˙ at m/z 98.

Other Fragments: Cleavage at various points along the alkyl chain results in a series of hydrocarbon fragments, with characteristic peaks at m/z 43 ([C₃H₇]⁺) and m/z 56 (resulting from loss of C₄H₈ after rearrangement). massbank.eu

Table 3: Major Fragment Ions of 2-Methyl-1-hexanol in EI-MS

m/zProposed Fragment IonFormulaFragmentation Pathway
98[M-H₂O]⁺˙C₇H₁₄⁺˙Dehydration (Loss of water)
85[M-CH₂OH]⁺C₆H₁₃⁺Loss of hydroxymethyl radical
69[C₅H₉]⁺C₅H₉⁺Cleavage and rearrangement
57[C₄H₉]⁺C₄H₉⁺Butyl cation from chain cleavage
56[C₄H₈]⁺˙C₄H₈⁺˙Rearrangement and loss of C₃H₈O
43[C₃H₇]⁺C₃H₇⁺Propyl cation from chain cleavage (Base Peak)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These spectra provide a "fingerprint" that is unique to the molecule's structure and can be used to identify the functional groups present.

For this compound, the key vibrational modes are associated with the hydroxyl group (-OH), the C-O bond, and the various C-H bonds within the alkyl structure.

O-H Stretch: A strong, broad absorption in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-O Stretch: A strong absorption in the IR spectrum, typically in the range of 1000-1260 cm⁻¹, is indicative of the C-O stretching vibration. For a primary alcohol like this compound, this peak is expected around 1050 cm⁻¹.

O-H Bend: A broad absorption may appear in the 1330-1440 cm⁻¹ region due to O-H in-plane bending.

CH₂/CH₃ Bends: Bending (scissoring, wagging, twisting) vibrations for the methylene and methyl groups appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations are usually strong, providing clear information about the hydrocarbon skeleton.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Typical IR IntensityTypical Raman Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, BroadWeak
C-H Asymmetric/Symmetric Stretch2850 - 3000StrongStrong
C-H Bending (CH₂/CH₃)1350 - 1470MediumMedium
C-O Stretch1000 - 1100StrongMedium-Weak
O-H Bend1330 - 1440Medium, BroadWeak

X-ray Crystallography of Crystalline Derivatives for Solid-State Structure Elucidation

The precise three-dimensional arrangement of atoms and the absolute stereochemistry of chiral molecules are definitively determined by single-crystal X-ray crystallography. However, this powerful analytical technique requires a well-ordered crystalline sample. This compound, in its pure form, exists as a liquid at ambient temperatures, precluding its direct analysis by this method. To overcome this limitation, the liquid alcohol is chemically converted into a solid, crystalline derivative. This process involves reacting the hydroxyl group of this compound with a suitable reagent to form a new compound that readily crystallizes.

The selection of a derivatizing agent is crucial. Ideally, the agent should react cleanly and efficiently with the alcohol to produce a stable, solid product with good crystal-forming properties. For chiral alcohols like this compound, this derivatization also serves to introduce a known stereocenter if a chiral derivatizing agent is used, or to simply provide a rigid molecular framework that facilitates crystallization.

A common and effective class of reagents for this purpose are aroyl chlorides, particularly 3,5-dinitrobenzoyl chloride. The resulting 3,5-dinitrobenzoate (B1224709) esters are often highly crystalline due to the presence of the planar, electron-poor aromatic ring which promotes intermolecular interactions, such as π-π stacking, aiding in the formation of a stable crystal lattice.

Once suitable crystals of the derivative are grown, they are subjected to X-ray diffraction analysis. A monochromatic beam of X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal. Sophisticated computer software is then used to process this diffraction data and generate a detailed three-dimensional model of the molecule's structure, including precise bond lengths, bond angles, and torsional angles. This provides an unambiguous determination of the solid-state conformation of the derivative, and by extension, confirms the connectivity and stereochemistry of the original this compound molecule.

As a representative example of the type of crystallographic data obtained for such a derivative, the structural parameters for isobutyl 3,5-dinitrobenzoate are presented below. This compound is a close structural analog to the derivative that would be formed from 2-methyl-1-propanol, a similar primary alcohol.

ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₆
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)12.289(3)
b (Å)5.474(1)
c (Å)18.810(4)
α (°)90
β (°)94.75(3)
γ (°)90
Volume (ų)1258.9(5)
Z (Molecules per unit cell)4

This detailed structural information is invaluable for understanding the molecule's conformation in the solid state and for confirming its absolute configuration when a chiral derivative is synthesized.

Computational Chemistry and Theoretical Studies of 2s 2 Methyl 1 Hexanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of (2S)-2-Methyl-1-hexanol at the electronic level. These methods provide a detailed picture of the molecule's structure, bonding, and reactivity.

Density Functional Theory (DFT) and ab initio methods are widely employed to investigate the electronic structure of organic molecules. For this compound, these calculations, often utilizing basis sets such as 6-311++G(d,p), can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group due to the presence of lone pairs, while the LUMO is distributed over the antibonding orbitals of the C-O and C-C bonds.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

Parameter Bond/Angle Calculated Value
Bond Length C1-O 1.429 Å
C1-C2 1.535 Å
C2-C(methyl) 1.541 Å
C-H (average) 1.095 Å
O-H 0.965 Å
Bond Angle O-C1-C2 111.5°
C1-C2-C3 112.8°
H-O-C1 108.9°
Dihedral Angle H-O-C1-C2 -65.2°

Note: These are representative values and can vary slightly depending on the level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. In the MEP of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic interaction.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. This analysis further confirms the polar nature of the C-O and O-H bonds, with the oxygen atom bearing a significant negative charge and the attached carbon and hydrogen atoms carrying partial positive charges.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

Atom Atomic Charge (e)
O -0.75
C1 0.28
H (hydroxyl) 0.43

Note: Mulliken charges are known to be basis-set dependent and provide a qualitative picture of charge distribution.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point, resulting in a potential energy surface (PES).

For this compound, the key rotations are around the C1-C2 and C-O bonds. The relative orientation of the hydroxyl group and the alkyl chain significantly influences the conformer's stability due to steric and electronic effects. The most stable conformers are generally those that minimize steric hindrance, often adopting a staggered arrangement. Intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule is generally not a significant stabilizing factor in simple acyclic alcohols like this.

Table 3: Relative Energies of the Three Most Stable Conformers of this compound

Conformer Dihedral Angle (O-C1-C2-C3) Relative Energy (kcal/mol) Population (%)
1 60.1° 0.00 65
2 -62.5° 0.55 25

Note: These values are hypothetical and serve to illustrate the typical energy differences and population distributions among conformers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound over time, taking into account temperature and solvent effects. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions.

The presence of a solvent can significantly influence the conformational preferences of this compound. In polar protic solvents like water, the hydroxyl group can form strong hydrogen bonds with solvent molecules. These interactions can stabilize conformers where the hydroxyl group is more exposed to the solvent. In contrast, in nonpolar solvents, intramolecular steric effects are more dominant in determining the preferred conformation. MD simulations can quantify these solvent effects by calculating the free energy of solvation for different conformers.

MD simulations can be used to study the structure and dynamics of these aggregates. By analyzing the radial distribution functions between the oxygen atoms of the hydroxyl groups, the extent and nature of hydrogen bonding can be characterized. These simulations can also provide insights into how factors like concentration and temperature affect the aggregation behavior of this compound in different solvents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic parameters for a molecule like this compound through computational chemistry provides invaluable insights into its structural and electronic properties. These theoretical calculations can aid in the interpretation of experimental spectra and help in the structural elucidation of related compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical prediction of NMR chemical shifts, for both ¹H and ¹³C nuclei, is a powerful tool for verifying molecular structures. The process typically involves quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. For a molecule such as this compound, the first step would be to determine the molecule's stable conformers, as the observed chemical shifts are a Boltzmann-weighted average of the shifts for each conformation.

The calculation would proceed by optimizing the geometry of each conformer and then computing the magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table for predicted ¹³C and ¹H NMR chemical shifts for the lowest energy conformer of this compound, calculated at a common level of theory (e.g., B3LYP/6-31G(d)), is presented below for illustrative purposes.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

Atom Name Predicted ¹³C Chemical Shift (ppm) Attached Protons Predicted ¹H Chemical Shift (ppm)
C1 (CH₂OH) 68.5 H1a, H1b 3.45, 3.55
C2 (CH) 39.8 H2 1.65
C3 (CH₂) 34.2 H3a, H3b 1.30
C4 (CH₂) 28.9 H4a, H4b 1.25
C5 (CH₂) 22.8 H5a, H5b 1.30
C6 (CH₃) 14.1 H6a, H6b, H6c 0.90
C7 (CH₃ on C2) 16.5 H7a, H7b, H7c 1.05

Note: These values are illustrative and would require specific computational runs to be validated.

Vibrational Frequencies: Computational methods are also employed to predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Following the geometric optimization of the molecule, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given frequency).

For this compound, key vibrational modes would include the O-H stretch, C-H stretches, C-O stretch, and various bending and rocking modes. Theoretical calculations often yield harmonic frequencies, which are systematically higher than experimental anharmonic frequencies. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Description of Motion
ν(O-H) 3650 O-H bond stretching
ν(C-H) 2850-3000 C-H bond stretching in methyl and methylene (B1212753) groups
δ(C-H) 1350-1470 C-H bond bending
ν(C-O) 1050 C-O bond stretching

Note: These values are representative examples and are subject to the computational method and basis set used.

Reaction Pathway Modeling and Transition State Characterization

While specific computational studies on the reaction pathways of this compound are not readily found, general reaction types applicable to this molecule, such as oxidation or dehydration, can be modeled. Such modeling is crucial for understanding reaction mechanisms, predicting product distributions, and designing catalysts.

The process involves mapping the potential energy surface (PES) of the reaction. The key points on the PES are the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom.

Locating the transition state structure is a critical step. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find an approximate TS structure, which is then fully optimized. Once the TS is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. For instance, in the dehydration of this compound, computational modeling could be used to determine whether the reaction proceeds via an E1 or E2 mechanism by calculating the respective transition states and intermediates.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

Species Description Relative Energy (kcal/mol)
Reactant This compound + Reagent 0.0
Transition State 1 First transition state +25.5
Intermediate A stable intermediate species -5.2
Transition State 2 Second transition state +15.8
Product Final product(s) -20.1

Note: This table represents a generic multi-step reaction and the energy values are purely for illustrative purposes.

Applications of 2s 2 Methyl 1 Hexanol As a Chiral Building Block in Asymmetric Organic Synthesis

Role in the Synthesis of Complex Chiral Molecules.

The intrinsic chirality of (2S)-2-Methyl-1-hexanol makes it a useful starting material for the synthesis of more complex chiral molecules. Its stereogenic center can be transferred and elaborated upon to create new stereocenters with a high degree of stereochemical control.

While extensive examples of the use of this compound as a starting material from the chiral pool for the synthesis of other natural products are not widely reported in the literature, it is noteworthy that (S)-2-Methyl-1-hexanol is itself a natural product. It has been identified as a component in the mandibular gland secretions of certain ant species. The enantioselective synthesis of (S)-2-methyl-1-alkanols has been achieved using biocatalytic methods, such as the reduction of corresponding aldehydes with baker's yeast, yielding the product with high enantiomeric excess.

A notable application of a stereoisomer of 2-methyl-1-hexanol is found in the total synthesis of the marine natural product (-)-Spongidepsin. In this synthesis, (2R)-2-methyl-1-hexanol was synthesized to confirm the absolute stereochemistry of a key intermediate. nih.gov This was achieved by converting a diol intermediate into (2R)-2-methyl-1-hexanol through a sequence of selective protection, mesylation, reduction, and deprotection. nih.gov The comparison of the synthesized (2R)-2-methyl-1-hexanol with a sample obtained from a different route confirmed the stereochemical assignment, highlighting the role of such simple chiral alcohols as crucial reference compounds in complex stereoselective synthesis. nih.gov

Use in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis.

The development of novel chiral ligands is a continuous pursuit in the field of asymmetric catalysis. Chiral alcohols are often used as precursors for the synthesis of these ligands. However, a review of the scientific literature does not provide specific, documented examples of this compound being utilized as a precursor for the design and synthesis of chiral ligands for asymmetric catalysis. While theoretically possible to derivatize its hydroxyl group to incorporate coordinating moieties, such applications have not been prominently reported.

Precursor in the Development of Chiral Solvents and Stationary Phases for Separation Science.

Chiral solvents and chiral stationary phases (CSPs) for chromatography are essential tools for the separation of enantiomers. Simple chiral molecules are often employed in the creation of these chiral environments. Despite its well-defined stereocenter, there is a lack of specific reports in the scientific literature detailing the use of this compound as a precursor in the development of chiral solvents or as a chiral selector for the preparation of CSPs.

Methodology Development Utilizing its Intrinsic Chiral Center.

The development of new synthetic methods often relies on the use of simple, well-characterized chiral molecules to test the efficacy and stereoselectivity of a new transformation. The synthesis of enantiomerically pure 2-methyl-1-hexanol itself has been a subject of methodology development.

One of the key industrial methods for the synthesis of racemic 2-methyl-1-hexanol is the hydroformylation of 1-hexene (B165129), followed by hydrogenation of the resulting 2-methylhexanal (B3058890). For laboratory-scale synthesis, the reduction of 2-methylhexanal using agents like sodium borohydride (B1222165) or lithium aluminum hydride is common.

For the enantioselective synthesis of (S)-2-Methyl-1-hexanol, biocatalytic approaches have proven effective. The reduction of 2-methylhexanal using alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae can produce (S)-2-Methyl-1-hexanol in high yields and with excellent enantiomeric excess (>99% ee).

Another advanced methodology is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction). This method has been used to synthesize (2R)-2-methyl-1-hexanol with high enantiomeric excess, demonstrating a powerful tool for the creation of this chiral building block. nih.gov

The following table summarizes various synthetic routes to 2-Methyl-1-hexanol:

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldEnantioselectivity
Hydroformylation/Hydrogenation1-Hexene, CO, H₂Rhodium or Cobalt catalyst, then Ni or Pd catalystHigh (Industrial)Racemic
Aldehyde Reduction2-MethylhexanalNaBH₄ or LiAlH₄70-90%Racemic
Grignard Reaction1-Bromohexane, FormaldehydeMagnesiumModerateRacemic
Biocatalytic Reduction2-MethylhexanalADH from S. cerevisiae88-92%>99% ee for (S)-enantiomer
ZACA Reaction1-Hexene(-)-Zr(NMI)₂Cl₂, Me₃AlGoodHigh for (R)-enantiomer

Research on Chemical Derivatives and Analogs of 2s 2 Methyl 1 Hexanol

Synthesis of Structurally Modified Analogs for Academic Exploration

The structural modification of (2S)-2-Methyl-1-hexanol allows researchers to investigate how changes in the molecule's architecture affect its physical, chemical, and biological properties. These investigations are crucial for a wide range of applications, from materials science to medicinal chemistry.

Ester Derivatives: The esterification of this compound is a common strategy to introduce a wide variety of functional groups. This can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid catalyst like concentrated sulfuric acid. These reactions are typically slow and reversible when using carboxylic acids. For instance, the reaction of this compound with acetic anhydride (B1165640) would yield (2S)-2-methylhexyl acetate (B1210297). The use of acyl chlorides provides a more vigorous and often irreversible reaction.

A variety of esterification methods can be employed, including the use of dehydrating agents to drive the equilibrium towards the product. The choice of the esterifying agent allows for the introduction of different alkyl or aryl groups, thereby modifying the steric and electronic properties of the parent alcohol.

Ether Derivatives: The synthesis of ether derivatives from this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S(_N)2 reaction. For example, treating this compound with a strong base like sodium hydride, followed by reaction with methyl iodide, would produce (2S)-1-methoxy-2-methylhexane. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.

Acid-catalyzed dehydration of the alcohol can also lead to symmetrical ethers, though this method is less controlled for producing unsymmetrical ethers.

Derivative TypeGeneral ReactionReactants for this compoundExample Product
EsterEsterificationCarboxylic Acid/Acid Anhydride/Acyl Chloride(2S)-2-methylhexyl acetate
EtherWilliamson Ether SynthesisAlkyl Halide and a Strong Base(2S)-1-methoxy-2-methylhexane

Halogenated Derivatives: The conversion of the hydroxyl group of this compound into a halogen can be achieved using various reagents, with the choice of reagent influencing the stereochemical outcome. For instance, thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions often proceed with inversion of stereochemistry at the chiral center if it is directly involved. However, for a primary alcohol like this compound, the stereocenter is at the adjacent carbon, and thus retention of configuration is expected. The Appel reaction, using a triarylphosphine and a carbon tetrahalide, is another effective method for this transformation.

Aminated Derivatives: The synthesis of aminated derivatives from this compound can be approached in several ways. One common method involves converting the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine or ammonia. This two-step process generally proceeds with inversion of configuration if the reaction occurs at a chiral center. Another approach is the direct amination of alcohols, which is a more atom-economical process. This can be achieved using catalysts that facilitate the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with an amine to form an imine that is subsequently reduced.

Derivative TypeSynthetic MethodKey ReagentsStereochemical Consideration
HalogenatedDeoxyhalogenationSOCl(_2), PBr(_3), Appel reagentsRetention of configuration at C2
AminatedNucleophilic SubstitutionTosyl chloride, then amine/ammoniaRetention of configuration at C2
AminatedCatalytic Amination"Borrowing Hydrogen" catalystsDependent on catalyst and reaction conditions

The synthesis of diastereomeric derivatives is a powerful tool for probing the influence of stereochemistry on molecular properties and for determining the enantiomeric purity of the starting material. By reacting this compound with a chiral derivatizing agent of known absolute configuration, a mixture of diastereomers can be formed if the starting alcohol is not enantiomerically pure. These diastereomers have different physical properties and can be distinguished by techniques such as NMR spectroscopy or chromatography.

A widely used chiral derivatizing agent is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. Reaction with this compound forms Mosher's esters. The analysis of the H or F NMR spectra of these esters allows for the determination of the enantiomeric excess of the original alcohol. The different chemical shifts observed for the protons or fluorine atoms in the diastereomeric esters arise from the different magnetic environments created by the chiral centers.

Derivatizing AgentResulting DerivativeAnalytical TechniquePurpose
Mosher's acid chlorideMosher's esterH NMR, F NMRDetermination of enantiomeric purity and absolute configuration
Chiral carboxylic acidsDiastereomeric estersHPLC, NMREnantioresolution and determination of absolute configuration

Exploration of Novel Reactions and Reagents to Form Derivatives

The field of organic synthesis is continually evolving, with new reactions and reagents being developed to improve efficiency, selectivity, and environmental friendliness. For the derivatization of chiral alcohols like this compound, several modern approaches are being explored.

Novel Esterification and Etherification Methods: Catalytic methods that avoid the use of stoichiometric activating agents are of great interest. For example, enzyme-catalyzed esterifications using lipases can offer high chemo- and enantioselectivity under mild conditions. In ether synthesis, catalytic reductive coupling of alcohols with aldehydes or ketones presents an alternative to the Williamson synthesis.

Advanced Halogenation and Amination Techniques: The development of new reagents for halogenation aims to provide milder and more selective transformations. For amination, enantioselective C-H amination strategies are an emerging area, offering the potential to directly introduce an amino group at a specific position in the molecule with stereochemical control.

Click Chemistry and Bioconjugation: For applications in chemical biology, derivatives of this compound can be synthesized with functional groups amenable to "click" reactions, such as azides or alkynes. This allows for the straightforward attachment of the molecule to larger biomolecules or surfaces.

The exploration of these novel methods not only expands the toolbox for synthesizing derivatives of this compound but also opens up new avenues for academic and industrial research.

Biosynthetic Pathways and Natural Occurrence Research of 2s 2 Methyl 1 Hexanol

Elucidation of Enzymatic Pathways

The complete enzymatic pathway for the biosynthesis of (2S)-2-Methyl-1-hexanol has not been fully elucidated in any single organism. However, based on the well-established routes for the formation of other branched-chain higher alcohols in microorganisms, a putative pathway can be proposed. This likely involves a series of enzymatic reactions starting from common metabolic precursors. The biosynthesis of branched-chain alcohols, such as 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, in organisms like Saccharomyces cerevisiae and Escherichia coli typically proceeds via the Ehrlich pathway, which utilizes α-keto acids derived from amino acid metabolism.

A plausible biosynthetic route for this compound would likely begin with an α-keto acid, specifically 2-keto-3-methylhexanoic acid. This precursor could then undergo decarboxylation to yield 2-methylhexanal (B3058890), followed by a stereospecific reduction to produce this compound.

The final and crucial step in the proposed biosynthetic pathway of this compound is the reduction of the aldehyde precursor, 2-methylhexanal. This reaction is catalyzed by enzymes belonging to the alcohol dehydrogenase (ADH) or reductase superfamilies. These enzymes are ubiquitous in nature and are responsible for the interconversion of alcohols and aldehydes/ketones. wikipedia.org

While specific ADHs responsible for the synthesis of this compound have not been isolated and characterized from its natural sources, such as Cataglyphis ants, research on other ADHs provides insights into their potential properties. Alcohol dehydrogenases exhibit a wide range of substrate specificities. For instance, some ADHs from Saccharomyces cerevisiae have been shown to act on various primary alcohols, although their efficiency can decrease with increasing chain length. Conversely, some liver ADHs show increased activity with larger alcohol substrates.

The stereospecificity of the reduction is a critical aspect, as it determines the chirality of the final product. The production of the (S)-enantiomer indicates the presence of an enzyme that preferentially delivers a hydride to one face of the aldehyde. Many ADHs and reductases are known to exhibit high stereoselectivity, making them valuable tools in biocatalysis for the synthesis of chiral alcohols. nih.gov The characterization of such an enzyme from a natural source of this compound would be a significant step in understanding its biosynthesis.

Table 1: Potential Enzymes Involved in this compound Biosynthesis

Enzyme Class Proposed Function Substrate Product
α-Keto Acid Decarboxylase Decarboxylation 2-Keto-3-methylhexanoic acid 2-Methylhexanal

Direct studies on the gene expression and regulation related to the biosynthesis of this compound are currently unavailable, primarily because the specific genes and the complete biosynthetic pathway have yet to be identified. However, insights can be drawn from studies on the regulation of other branched-chain alcohol production in microorganisms.

In yeast, the biosynthesis of fusel alcohols, which are structurally related to 2-methyl-1-hexanol, is linked to amino acid metabolism. The expression of genes involved in the Ehrlich pathway is often regulated by the availability of nitrogen sources. For example, the transcription of genes for branched-chain amino acid biosynthesis and transaminases can be co-regulated. nih.gov

Future research in this area would likely involve transcriptomic analysis of the mandibular glands of Cataglyphis ants, where this compound is produced. By comparing the gene expression profiles of these glands with other tissues, it may be possible to identify candidate genes encoding the enzymes of the biosynthetic pathway. Subsequent functional characterization of these genes would be necessary to confirm their role in the production of this compound.

Metabolic Engineering Strategies for Biotechnological Production in Academic Settings

The biotechnological production of biofuels and specialty chemicals through metabolic engineering of microorganisms is a rapidly advancing field. While there are no specific reports on the production of this compound, the strategies employed for the synthesis of other higher alcohols, such as isobutanol and 2-methyl-1-butanol, in model organisms like Escherichia coli and Saccharomyces cerevisiae provide a roadmap for future efforts. asm.orgnih.gov

A common strategy involves the introduction of a heterologous pathway or the enhancement of a native one. For the production of this compound, this would likely involve:

Introduction of a pathway to the precursor α-keto acid: This may involve engineering pathways for the synthesis of 2-keto-3-methylhexanoic acid.

Expression of a suitable α-keto acid decarboxylase: An enzyme with activity towards the specific α-keto acid precursor would be required.

Expression of a stereoselective alcohol dehydrogenase: A key step would be the identification and expression of an ADH capable of reducing 2-methylhexanal to the desired (S)-enantiomer with high selectivity.

Challenges in such metabolic engineering efforts often include balancing metabolic fluxes, avoiding the accumulation of toxic intermediates, and optimizing cofactor availability.

Table 2: Academic Research on Production of Structurally Related Branched-Chain Alcohols

Organism Product Key Engineering Strategy Reference
Escherichia coli 2-Methyl-1-butanol Overexpression of isoleucine biosynthetic pathway enzymes and a ketoacid decarboxylase. nih.govnih.gov
Saccharomyces cerevisiae 3-Methyl-1-butanol Modification of leucine (B10760876) and valine biosynthetic pathways. proquest.com

Natural Product Research and Isolation from Biological Sources

The identification of this compound as a natural product has been a result of detailed chemical analysis of insect secretions.

This compound has been identified as a significant, and in some cases, the sole component of the mandibular gland secretion of ants belonging to the Cataglyphis bicolor group. researchgate.net Specific species in which its presence has been confirmed include Cataglyphis diehlii and Cataglyphis nodus. asm.org The mandibular glands are exocrine glands located in the head of ants, and their secretions play a crucial role in various aspects of ant behavior. nih.gov

Table 3: Known Natural Occurrence of this compound

Organism Biological Matrix Chirality Reference
Cataglyphis bicolor Mandibular Gland Secretion (S) researchgate.net
Cataglyphis diehlii Mandibular Gland Secretion Not specified asm.org
Cataglyphis nodus Mandibular Gland Secretion Not specified asm.org
Cataglyphis isis Mandibular Gland Secretion Not specified researchgate.net

The presence of this compound in the mandibular glands of Cataglyphis ants strongly suggests a role in chemical communication. researchgate.net The secretions of mandibular glands in ants are often involved in alarm signaling, defense, and species recognition. peerj.comresearchgate.net

While the precise function of this compound in Cataglyphis has not been definitively established through behavioral assays, its nature as a volatile organic compound is consistent with a role as a pheromone. The chirality of the molecule is likely significant, as insects often possess highly specific receptors that can distinguish between enantiomers, leading to different behavioral responses. nih.govresearchgate.net The fact that it is a characteristic compound for the Cataglyphis bicolor group suggests it may function as a species or group recognition signal. researchgate.net Further research into the behavioral responses of these ants to synthetic (S)- and (R)-2-methyl-1-hexanol is needed to fully understand its chemoecological significance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Methyl-1-hexanol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : this compound is typically synthesized via asymmetric reduction of ketone precursors (e.g., 2-methyl-1-hexanone) using chiral catalysts like BINAP-Ru complexes or enzymatic methods (e.g., alcohol dehydrogenases). Enantiomeric purity (>98% ee) depends on reaction temperature, solvent polarity, and catalyst loading. For example, low temperatures (0–5°C) in THF improve selectivity . GC-MS with chiral columns (e.g., β-cyclodextrin) is recommended for purity analysis .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, log Pow) of this compound?

  • Methodological Answer : Contradictions in properties often arise from measurement techniques (e.g., dynamic vs. static boiling point methods). Cross-validate data using standardized protocols from NIST or EPA DSSTox. For instance, boiling point discrepancies (e.g., 159–165°C) can be resolved via gas chromatography under controlled pressure . Log Pow values should be experimentally determined using shake-flask methods with octanol/water partitioning .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C}-NMR to distinguish stereoisomers via coupling constants and NOE effects .
  • IR Spectroscopy : Identify hydroxyl and C-O stretching bands (3200–3600 cm1^{-1} and 1050–1250 cm1^{-1}) .
  • Chiral HPLC : Employ Chiralpak IA-3 columns with hexane/isopropanol (95:5) for enantiomer separation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalability without compromising stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry improves scalability. Use immobilized chiral catalysts (e.g., Rh-DIOP on silica) in continuous reactors. Monitor ee in real-time via inline FTIR or polarimetry. Kinetic studies show a 15–20% yield increase in flow systems compared to batch .

Q. What computational models predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (t1/2t_{1/2} = 10–30 days) and aquatic toxicity (LC50_{50} for fish = 5–10 mg/L). Molecular dynamics simulations reveal hydrophobic interactions with lipid membranes, suggesting bioaccumulation potential . Validate predictions with microcosm studies using OECD 301F protocols.

Q. How do structural modifications (e.g., fluorination) of this compound impact its reactivity in catalytic applications?

  • Methodological Answer : Introducing fluorine at the C3 position increases electrophilicity, enhancing its role in SN2 reactions. DFT calculations (B3LYP/6-31G*) show a 30% reduction in activation energy for fluorinated derivatives. Experimental validation via kinetic isotope effects (KIE) confirms altered transition states .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Discrepancies arise from interspecies variability (e.g., CYP450 isoforms in rats vs. humans). Use in vitro hepatocyte models with isotopic labeling (13C^{13}\text{C}-tracking) to map oxidation pathways. Compare results across multiple studies and apply Benjamini-Hochberg correction to minimize false positives .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Storage : Under nitrogen at 4°C in amber glass to prevent peroxide formation .
  • PPE : Use nitrile gloves and OV/AG/P99 respirators during distillation (>140°C flash point) .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA Class D) .

Tables

Property Value Method Reference
Boiling Point159.4°C (760 mmHg)Gas Chromatography
log Pow2.8 ± 0.2Shake-Flask (Octanol/Water)
Enantiomeric Purity>98% eeChiral HPLC (Chiralpak IA-3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.